molecular formula C12H10N2 B8577610 (2-Pyrrol-1-yl-phenyl)-acetonitrile

(2-Pyrrol-1-yl-phenyl)-acetonitrile

Cat. No.: B8577610
M. Wt: 182.22 g/mol
InChI Key: PQOSCSREAMQXOO-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds as Fundamental Scaffolds in Advanced Chemical Systems

Heterocyclic compounds, which are cyclic structures containing at least two different elements as members of the ring, form the backbone of a vast array of functional molecules. Their unique geometries and the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) imbue them with specific electronic properties and the capacity for diverse chemical interactions. This makes them indispensable scaffolds in medicinal chemistry, materials science, and catalysis.

Importance of Pyrrole (B145914) and Phenyl Substructures in Organic Synthesis and Materials Science

The pyrrole ring is a five-membered aromatic heterocycle that is a core component of many biologically crucial molecules, including heme, chlorophyll, and vitamin B12. nih.govwikipedia.org Its electron-rich nature makes it reactive towards electrophiles and a valuable building block in the synthesis of pharmaceuticals and functional materials. pharmaguideline.com Pyrrole derivatives are integral to a variety of drugs, such as the cholesterol-lowering agent atorvastatin (B1662188) and the anti-inflammatory drug tolmetin. pharmaguideline.com

The phenyl group, a simple aromatic hydrocarbon ring, is a ubiquitous substituent in organic chemistry. It confers rigidity, stability, and specific electronic properties to molecules. In materials science, phenyl rings are fundamental to the construction of polymers, dyes, and organic electronic components.

Contextualizing (2-Pyrrol-1-yl-phenyl)-acetonitrile within the Broader Scope of Aromatic Nitrile and N-Arylpyrrole Chemistry

This compound belongs to the class of N-arylpyrroles, where a phenyl ring is directly attached to the nitrogen atom of the pyrrole ring. This linkage creates a conjugated system that influences the electronic properties of both aromatic rings. The additional presence of an acetonitrile (B52724) (-CH₂CN) group on the phenyl ring introduces a versatile functional group. Aromatic nitriles are important precursors in organic synthesis, readily convertible into amines, carboxylic acids, and various heterocyclic systems.

The synthesis of N-arylpyrroles is often achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.comorganic-chemistry.org Modern variations of this reaction utilize different catalysts to improve efficiency and yield under milder conditions. organic-chemistry.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-pyrrol-1-ylphenyl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-8-7-11-5-1-2-6-12(11)14-9-3-4-10-14/h1-6,9-10H,7H2

InChI Key

PQOSCSREAMQXOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N2C=CC=C2

Origin of Product

United States

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Pyrrol 1 Yl Phenyl Acetonitrile and Structural Analogues

Reactivity Profiles of the N-Arylpyrrole Core

The N-arylpyrrole scaffold is a privileged motif in numerous biologically active compounds. nih.gov Its reactivity is characterized by a delicate interplay of electronic and steric factors, which dictate the outcomes of various transformations.

Electrophilic and Nucleophilic Substitution Pathways

The pyrrole (B145914) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. wikipedia.orgyoutube.com The position of substitution on the pyrrole ring is influenced by the nature of the electrophile and the reaction conditions. Generally, electrophilic attack occurs preferentially at the C2 and C5 positions (alpha to the nitrogen atom), as these positions are most activated by the nitrogen lone pair. youtube.com However, the presence of the N-aryl substituent can modulate this reactivity. For instance, in N-arylpyrroles, electrophilic substitution can also occur on the appended aryl ring, with the directing influence of the pyrrole ring and any other substituents on the aryl ring determining the regioselectivity. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is less common due to the electron-rich nature of the heterocycle. However, it can be facilitated by the presence of strong electron-withdrawing groups on the pyrrole ring or through the formation of a transient electrophilic intermediate. wikipedia.orgsemanticscholar.org In the context of N-arylpyrroles, nucleophilic substitution can occur on the aryl ring, particularly if it is activated by electron-withdrawing groups. wikipedia.org The mechanism of nucleophilic substitution on alkylpyrroles in the presence of oxygen has been shown to involve the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer and reaction with a nucleophile. nih.gov

Oxidative Polymerization Tendencies of Pyrrole Derivatives

Pyrrole and its derivatives are well-known to undergo oxidative polymerization to form polypyrroles, a class of conducting polymers. nih.govacs.orgresearchgate.net This process can be initiated either chemically, using oxidants like ferric chloride (FeCl₃), or electrochemically. nih.govnih.gov The polymerization proceeds through the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. researchgate.net The presence of a substituent on the nitrogen atom, as in N-arylpyrroles, influences the polymerization process and the properties of the resulting polymer. nih.govacs.org For instance, N-substituted pyrroles can also be polymerized, and the nature of the substituent affects the solubility and conductivity of the polymer. nih.govacs.org It's important to note that overoxidation can lead to the incorporation of carbonyl and hydroxyl groups into the polymer backbone, which can affect its conjugation length and properties. nih.govacs.org

Transformations Involving the Acetonitrile (B52724) Functional Group

The acetonitrile group is a versatile functional handle that can participate in a wide range of chemical transformations. mdpi.comntnu.no Its reactivity stems from the acidic nature of the α-protons, the electrophilicity of the nitrile carbon, and the nucleophilicity of the nitrile nitrogen. mdpi.comntnu.no

Nucleophilic Additions and Derivatives Formation

The α-protons of acetonitrile are weakly acidic and can be deprotonated by a strong base to form a nucleophilic carbanion. mdpi.comntnu.nochemicalforums.com This anion can then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. ntnu.norsc.org For example, the reaction with aldehydes and ketones can yield β-hydroxynitriles. rsc.org The nitrile group itself can undergo nucleophilic attack. The nitrogen lone pair can act as a nucleophile, and the carbon atom of the C≡N triple bond is electrophilic. ntnu.no Hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid, while reduction leads to a primary amine. ntnu.noontosight.ai

Table 1: Examples of Nucleophilic Additions to the Acetonitrile Group
ElectrophileProduct TypeReaction ConditionsReference
Aldehydes/Ketonesβ-HydroxynitrilesBase catalysis (e.g., DBU) with a Ru complex rsc.org
Iminesβ-AminonitrilesCu(OAc)₂ catalyst, high temperature mdpi.com
Alkynesβ,γ-Unsaturated nitrilesRadical initiator (e.g., TBPB), high temperature mdpi.com
Amidesβ-KetonitrilesLiHMDS, room temperature rsc.org

Participation in Intramolecular and Intermolecular Cyclization Reactions

The acetonitrile moiety is a valuable building block in the synthesis of various heterocyclic compounds. mdpi.com It can participate in both intramolecular and intermolecular cyclization reactions, acting as a two-carbon (C2) or a C-N-C synthon. mdpi.comnih.govresearchgate.net For example, acetonitrile has been utilized in [2+2] cyclization reactions with alkynes to form cyclobutenones. mdpi.comnih.govresearchgate.net In these reactions, acetonitrile is activated to form an intermediate that undergoes cycloaddition. mdpi.comnih.govresearchgate.net

Intramolecular cyclizations can occur when another reactive functional group is present in the molecule. For instance, a molecule containing both a nitrile and a hydroxyl group can undergo intramolecular cyclization to form a lactone. youtube.com Similarly, intramolecular reactions involving a nitrile and an amine can lead to the formation of nitrogen-containing heterocycles. Intermolecular cyclizations often involve the reaction of acetonitrile with a molecule containing two electrophilic centers or a diene system. For example, the reaction of acylethynylpyrroles with acetonitrile can lead to the formation of pyrrolyl-pyridines. mdpi.com

Transition Metal-Catalyzed Transformations and Cascade Processes

Transition metal catalysis has emerged as a powerful tool for the functionalization of both the N-arylpyrrole core and the acetonitrile group. A variety of transition metals, including palladium, copper, rhodium, and zinc, have been employed to catalyze a range of transformations. mdpi.comorganic-chemistry.orgnih.govnih.gov

For the N-arylpyrrole core, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, provide efficient methods for the introduction of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are crucial for the synthesis of complex, highly substituted pyrrole derivatives. nih.gov For example, a one-pot sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by a palladium-catalyzed Suzuki coupling has been developed to produce pentasubstituted 2-aryl pyrroles. nih.gov

The acetonitrile group can also be activated by transition metals. Copper-catalyzed cyanomethylation of imines and cascade radical cyclizations of alkynes with acetonitrile have been reported. mdpi.com Furthermore, transition metal catalysts can facilitate cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex molecular architectures from simple precursors. For instance, a copper-mediated oxycyanomethylation of olefinic amides with acetonitrile has been developed for the synthesis of benzoxazine (B1645224) derivatives. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions
Reaction TypeCatalystSubstrateProductReference
[2+2+1] Pyrrole Synthesis/Suzuki CouplingTi-catalyst then Pd(PPh₃)₄Alkynyl borane, isocyanide, aryl halidePentasubstituted 2-aryl pyrrole nih.gov
Cyanomethylation of IminesCu(OAc)₂Imine, acetonitrileβ-Aminonitrile mdpi.com
Cascade Radical CyclizationRadical initiator with potential for metal catalysis2-Alkynylthio(seleno)anisoles, acetonitrile3-Cyanomethylated benzothio(seleno)phenes mdpi.com
Pyrrole Synthesis from Dienyl AzidesZnI₂ or Rh₂(O₂CC₃F₇)₄Dienyl azideSubstituted pyrrole organic-chemistry.orgnih.gov

Gold(I)-Catalyzed Coupling-Cyclization Pathways

Gold(I) catalysts have emerged as powerful tools for the cyclization of various organic molecules. In the context of (2-Pyrrol-1-yl-phenyl)-acetonitrile analogues, gold(I) catalysts can facilitate domino cyclization reactions to construct polyaromatic heterocycles. beilstein-journals.org While specific studies on this compound itself are not extensively detailed in the provided results, the general mechanism of gold(I)-catalyzed cyclization offers insights into potential transformations. For instance, gold(I) catalysts are known to activate alkyne functionalities, leading to subsequent intramolecular nucleophilic attack.

A proposed general mechanism for gold(I)-catalyzed cyclization involves the coordination of the gold(I) catalyst to an alkyne, rendering it more electrophilic. This activation facilitates an intramolecular attack by a nucleophile present in the molecule, such as the nitrogen of the pyrrole ring or another suitable functional group. This process can initiate a cascade of reactions, ultimately forming complex polycyclic structures. beilstein-journals.org The efficiency and outcome of these reactions are often influenced by the choice of the gold(I) catalyst, ligands, and reaction conditions.

Copper(II)-Catalyzed Oxidative Cyclization Reactions

Copper(II) catalysts are effective in promoting oxidative cyclization reactions. A notable example involves the copper(II)-catalyzed domino reaction of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides to synthesize pyrrolo[1,2-a]quinoxalines. rsc.org This reaction proceeds through the cleavage of C–C bonds and the formation of new C–C and C–N bonds. rsc.org

Mechanistic investigations suggest the involvement of alkyl radical species in this cascade reaction. rsc.org The process is a one-pot construction, highlighting its efficiency. rsc.org While this example uses a 2-(1H-pyrrol-1-yl)aniline, a structural analogue of this compound, the underlying principles of copper-catalyzed oxidative cyclization could potentially be applied to the target molecule, likely after modification of the acetonitrile group. Copper-catalyzed oxidative C–H/O–H cross-coupling has also been demonstrated for the intramolecular cyclization of glycine (B1666218) derivatives to form 2-substituted benzoxazoles, showcasing the versatility of this approach under mild conditions. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. The Stille coupling, which pairs an organotin compound with an organic halide, is a powerful variant. While direct Stille coupling on this compound is not explicitly detailed, the principles can be applied to its derivatives. For instance, a bromo-substituted analogue of this compound could readily participate in Stille coupling reactions.

The general utility of palladium-catalyzed cross-coupling extends to various substrates. For example, the palladium-catalyzed coupling of ClZn(pyrrolide) with aryl bromides has been optimized to produce 2-arylpyrroles. researchgate.net This demonstrates the feasibility of forming C-C bonds at the pyrrole ring. Furthermore, palladium-catalyzed Stille coupling has been successfully employed in the alkynylation of secondary α-bromo carbonyl compounds, showcasing its applicability to substrates with functional groups near the reaction center. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield, especially when dealing with substrates containing multiple reactive sites. rsc.org The development of new ligands has significantly advanced the scope of palladium-catalyzed amination and other cross-coupling reactions, enabling the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.netnih.gov

Intramolecular Cyclizations Leading to Fused Heterocyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to generate fused heterocyclic systems. These reactions can be promoted by various catalysts or reaction conditions.

One prominent example is the copper(II)-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines, which are structural analogues, to form pyrrolo[1,2-a]quinoxalines. rsc.orgx-mol.com This reaction proceeds via a domino pathway involving C-C bond cleavage and the formation of new C-C and C-N bonds, with evidence suggesting the participation of alkyl radical intermediates. rsc.org

Furthermore, multicomponent reactions can lead to fused pyrrole derivatives containing an acetonitrile moiety. researchgate.net These reactions often proceed in a one-pot fashion, offering an efficient route to complex heterocyclic scaffolds. researchgate.net The strategic design of the starting materials and the choice of catalyst are key to controlling the regioselectivity and yield of these cyclizations. The resulting fused systems are of significant interest due to their potential biological activities. uctm.edu

Below is a table summarizing the reaction conditions for the synthesis of related fused heterocyclic systems.

EntryReactantsCatalyst/ReagentSolventProductYield (%)Ref
12-(1H-pyrrol-1-yl)anilines, Alkylsilyl peroxidesCu(II)Not SpecifiedPyrrolo[1,2-a]quinoxalinesNot Specified rsc.org
2Arylglyoxals, Malononitrile, Dimedone, AnilinesNone (Solvent-free)EthanolFused Pyrrole DerivativesGood semanticscholar.org

Sophisticated Spectroscopic and Crystallographic Elucidation of 2 Pyrrol 1 Yl Phenyl Acetonitrile Architecture

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of (2-Pyrrol-1-yl-phenyl)-acetonitrile is characterized by distinct absorption bands that confirm the presence of its key structural motifs: the pyrrole (B145914) ring, the phenyl ring, and the acetonitrile (B52724) group.

Key vibrational frequencies are assigned as follows:

Acetonitrile Group (C≡N): The most prominent and diagnostically significant band in the spectrum is the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. Its presence is an unambiguous indicator of the acetonitrile functionality.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and pyrrole rings are observed in the region above 3000 cm⁻¹. Typically, aromatic C-H stretches appear between 3100 and 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge connecting the phenyl ring and the nitrile group exhibits symmetric and asymmetric stretching vibrations, which are expected in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The skeletal vibrations of the phenyl and pyrrole rings, corresponding to C=C double bond stretching, give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond linking the phenyl and pyrrole rings is expected to appear in the 1360-1250 cm⁻¹ range.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the C-H bonds of the ortho-substituted benzene (B151609) ring are typically strong and appear in the 770-735 cm⁻¹ range, providing further evidence for the substitution pattern.

These characteristic absorption bands collectively provide a vibrational fingerprint of the molecule, confirming the successful assembly of the constituent functional groups.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Acetonitrile C≡N Stretch 2260 - 2240
Aromatic Rings C-H Stretch 3100 - 3000
Methylene Bridge C-H Stretch 2960 - 2850
Aromatic Rings C=C Stretch 1600 - 1450
Phenyl-Pyrrole Linkage C-N Stretch 1360 - 1250
Phenyl Ring C-H Out-of-Plane Bend 770 - 735

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a set of signals corresponding to the distinct proton environments in the molecule.

Phenyl Protons: The four protons on the ortho-substituted phenyl ring typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.60 ppm. The exact chemical shifts and splitting patterns depend on the coupling between adjacent protons.

Pyrrole Protons: The protons of the 1-substituted pyrrole ring are electronically distinct. The protons at the α-positions (adjacent to the nitrogen) are expected to resonate at a different chemical shift than the protons at the β-positions. Typically, for N-substituted pyrroles, these protons appear as triplets between δ 6.00 and 7.00 ppm. hmdb.ca

Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet. This signal would likely be found in the range of δ 3.70-4.00 ppm, shifted downfield due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing nitrile group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom.

Nitrile Carbon: The carbon atom of the nitrile group (C≡N) is highly deshielded and typically appears in the δ 117-120 ppm region.

Aromatic Carbons: The carbons of the phenyl and pyrrole rings will produce a series of signals in the aromatic region, generally between δ 110 and 140 ppm. The carbon atoms attached to the nitrogen and the cyanomethyl group (ipso-carbons) will have distinct chemical shifts.

Methylene Carbon: The carbon of the methylene bridge (-CH₂-) is expected to resonate in the δ 20-30 ppm range.

The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the molecule's constitution, confirming the ortho-substitution pattern on the phenyl ring and the N-1 linkage to the pyrrole moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Group Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH Phenyl 7.20 - 7.60 (m) 110 - 140
Aromatic CH Pyrrole (α) ~6.80 (t) 110 - 140
Aromatic CH Pyrrole (β) ~6.20 (t) 110 - 140
Aliphatic CH₂ Methylene 3.70 - 4.00 (s) 20 - 30
Quaternary C Phenyl (ipso) - 110 - 140
Quaternary C Nitrile (C≡N) - 117 - 120

(s = singlet, t = triplet, m = multiplet)

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which in turn allows for the unequivocal verification of its molecular formula. For this compound, the molecular formula is C₁₂H₁₀N₂. The calculated exact mass for this formula is 182.0844 g/mol . smolecule.com HRMS analysis would show a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value with high accuracy (typically within 5 ppm), confirming the elemental composition of the synthesized compound and ruling out other potential structures with the same nominal mass.

Table 3: Molecular Formula and Mass Data for this compound

Parameter Value Reference
Molecular Formula C₁₂H₁₀N₂ smolecule.com
Molecular Weight 182.22 g/mol smolecule.com
Exact Mass 182.0844 g/mol smolecule.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how the molecules pack together to form a crystal lattice.

X-ray diffraction analysis of a single crystal of this compound reveals critical details about its molecular geometry. A key parameter is the dihedral angle between the planes of the pyrrole and phenyl rings. This angle is determined to be 12.5°. smolecule.com This near-coplanar orientation suggests a degree of electronic conjugation between the two aromatic systems. The pyrrole ring itself is found to be essentially planar. The acetonitrile group adopts a staggered conformation relative to the phenyl ring to minimize steric strain, with a C-C≡N bond angle of approximately 178.5°, close to the ideal linear geometry. smolecule.com

The collective effect of intermolecular interactions dictates the final supramolecular assembly. The crystal structure of this compound belongs to the monoclinic space group P2₁/c. smolecule.com The unit cell dimensions are a = 8.21 Å, b = 10.45 Å, and c = 12.73 Å. smolecule.com The molecules arrange themselves in a specific, repeating pattern stabilized by the aforementioned C-H···π interactions. This leads to the formation of a well-defined three-dimensional network. The absence of strong hydrogen bonds means the packing is primarily driven by weaker forces and shape complementarity, resulting in an efficiently packed structure.

Table 4: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic smolecule.com
Space Group P2₁/c smolecule.com
a (Å) 8.21 smolecule.com
b (Å) 10.45 smolecule.com
c (Å) 12.73 smolecule.com
Phenyl-Pyrrole Dihedral Angle 12.5° smolecule.com
Dominant Intermolecular Forces C-H···π interactions

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectroscopic properties of this compound are fundamentally governed by the interplay between the phenyl ring, the pyrrole moiety, and the acetonitrile group. The spatial arrangement of these components dictates the nature of the electronic transitions and the subsequent de-excitation pathways.

Detailed research into the photophysical behavior of molecules with similar structural motifs, such as those containing phenyl and pyrrole groups, indicates that their absorption spectra are typically characterized by multiple bands in the UV-Vis region. These bands arise from π-π* transitions within the aromatic systems. The position and intensity of these absorption bands are sensitive to the substitution pattern on the phenyl ring and the nature of the solvent.

While specific experimental data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from studies on closely related compounds. For instance, research on 1-phenylpyrrole (B1663985) reveals characteristic absorption bands associated with the phenyl and pyrrole chromophores. The introduction of an acetonitrile group at the ortho position of the phenyl ring is expected to induce noticeable changes in the electronic structure.

The fluorescence properties of such compounds are particularly sensitive to their molecular conformation and environment. The relative orientation of the pyrrole and phenyl rings plays a crucial role in determining the fluorescence quantum yield and emission wavelength. In many donor-acceptor systems, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur, where the excited state undergoes a conformational change leading to a highly polar state that can be stabilized by polar solvents. This often results in a large Stokes shift and solvent-dependent emission spectra.

For a hypothetical analysis, if this compound were to exhibit properties analogous to similar aromatic nitriles and pyrrole derivatives, one could anticipate its spectroscopic data to appear as follows. This illustrative data is provided to demonstrate the expected format and type of information that would be present in a detailed spectroscopic study.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solventλ_abs (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition
Hexane25015,000π-π* (Phenyl)
2808,000π-π* (Pyrrole)
Acetonitrile25216,500π-π* (Phenyl)
2858,500π-π* (Pyrrole)
Methanol25317,000π-π* (Phenyl)
2868,700π-π* (Pyrrole)

Table 2: Hypothetical Fluorescence Data for this compound (Excitation at 285 nm)

Solventλ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)
Hexane3400.456430
Acetonitrile3800.209860
Methanol3950.1510850

The hypothetical data illustrates that in nonpolar solvents like hexane, the molecule would likely exhibit a primary emission from a locally excited state. In more polar solvents such as acetonitrile and methanol, a significant red-shift in the emission wavelength and a decrease in the fluorescence quantum yield would be anticipated. This solvatochromic shift is a hallmark of charge transfer character in the excited state, where the increased polarity of the solvent stabilizes the charge-separated TICT state, providing a non-radiative decay pathway and thus lowering the quantum yield.

Further detailed experimental and computational studies are necessary to fully elucidate the intricate photophysical processes of this compound and to populate the above tables with verified experimental values. Such research would provide a deeper understanding of its electronic architecture and guide its potential use in areas like molecular sensing and optoelectronics.

Advanced Computational and Theoretical Investigations of 2 Pyrrol 1 Yl Phenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

For a molecule like (2-Pyrrol-1-yl-phenyl)-acetonitrile, the HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) and phenyl rings, reflecting their capacity to act as electron donors. The LUMO, conversely, would likely be centered on the phenyl ring and the electron-withdrawing acetonitrile (B52724) group, indicating these as the sites for electron acceptance. Machine learning models trained on large datasets have shown the ability to predict HOMO and LUMO energies with a mean absolute error of around 0.15-0.16 eV, demonstrating the predictive power of computational approaches. nih.gov In related pyrazole (B372694) systems, the HOMO-LUMO energy gap has been computationally determined, indicating that such molecules are chemically reactive. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies (Calculated) Note: These are illustrative values based on typical DFT calculations for similar aromatic and heterocyclic compounds, as specific data for this compound is not available.

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Charge Distribution and Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of electron richness and deficiency, which are critical for predicting intermolecular interactions and sites of electrophilic or nucleophilic attack. researchgate.net The color-coding on an MEP map typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor). youtube.com

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The potential energy surface (PES) maps these energy variations as a function of geometric parameters, such as the torsion angle between the pyrrole and phenyl rings.

For this compound, the key conformational feature is the rotation around the C-N bond connecting the phenyl and pyrrole rings. The planarity or twist between these two rings significantly affects the molecule's electronic properties, particularly the extent of π-conjugation. Computational studies on similar 5-phenylpyrrole derivatives have used NMR and conformational analysis to determine the preferred conformations in solution. nih.gov In the case of 1-phenylpyrrole (B1663985), experimental and theoretical studies have explored the disordered nature of its crystal structure and the energetic landscape of its conformations. nih.gov The most stable conformation typically represents a balance between steric hindrance (which would favor a twisted geometry) and the desire for maximum π-conjugation (which would favor a planar geometry).

Aromaticity Assessment of Pyrrole and Phenyl Moieties

Aromaticity is a fundamental concept in chemistry, and several computational indices have been developed to quantify it. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an ideal aromatic system (like benzene), for which HOMA is defined as 1. A value closer to 1 indicates higher aromaticity, while values close to or below zero suggest non-aromatic or anti-aromatic character, respectively. acs.org

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). Large negative NICS values are indicative of significant diatropic ring currents and thus strong aromaticity, while positive values suggest anti-aromaticity. nih.gov The NICS(1)zz component, which considers only the shielding tensor perpendicular to the ring plane, is often considered a more reliable measure. researchgate.net

For this compound, both the phenyl and pyrrole rings are expected to be aromatic. Computational analyses would likely confirm this, though the degree of aromaticity can be modulated by the interaction between the rings and the substituents.

Table 2: Representative Aromaticity Indices for Parent Rings Note: These values are based on published data for unsubstituted pyrrole and benzene (B151609) and serve as a baseline for the moieties in the target compound.

RingHOMANICS(0) (ppm)NICS(1)zz (ppm)
Benzene~1.00~-7 to -10~-28 to -34
Pyrrole~0.76 to 0.90~-13 to -15~-22 to -26

Sources: nih.govresearchgate.net

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov

Computational NMR and IR Spectral Simulations

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding constants for atoms like ¹H and ¹³C. These can be converted into chemical shifts and compared with experimental NMR spectra to aid in resonance assignment and structural elucidation. nih.gov Such studies have been successfully applied to complex heterocyclic systems.

IR Spectroscopy: Quantum chemical calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be used to simulate an IR spectrum. The simulated spectrum can be compared with an experimental one, such as an FT-IR spectrum, to help assign specific vibrational modes to the observed absorption bands. For instance, the characteristic C≡N stretch of the acetonitrile group and the various C-H and C-N vibrations of the aromatic rings could be identified. The NIST database contains experimental IR data for the related molecule 1-phenylpyrrole, which can serve as a valuable reference. nist.gov

These computational techniques, by providing a detailed theoretical framework, are indispensable for a comprehensive understanding of the structure, properties, and potential applications of this compound.

Photophysical Property Modeling (e.g., Intramolecular Charge Transfer States, Emission Profiles)

The photophysical behavior of donor-acceptor molecules like this compound is a subject of significant theoretical interest, particularly concerning the phenomenon of intramolecular charge transfer (ICT). While direct computational studies on this compound are not extensively documented in public literature, a wealth of information can be derived from its parent compound, N-phenylpyrrole (PP), and other structurally similar molecules. These studies provide a robust framework for modeling its expected photophysical properties.

Upon photoexcitation, molecules containing both an electron-donating group (the pyrrole ring) and an electron-accepting group (the cyanophenyl moiety) can form an excited state with significant charge separation, known as an ICT state. In many cases, this leads to the observation of dual fluorescence: a "normal" emission from a locally excited (LE) state and an anomalous, red-shifted emission from the ICT state. The formation and stabilization of this ICT state are highly dependent on the polarity of the solvent.

Computational modeling, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is instrumental in understanding these processes. Calculations can predict the geometries of the ground state, the LE state, and the ICT state. For N-phenylpyrrole, studies indicate that the molecule adopts a twisted conformation in the ground state. The nature of the ICT state, whether it is planar (possessing substantial electronic coupling) or a twisted intramolecular charge transfer (TICT) state where the donor and acceptor moieties are perpendicular, is a key area of investigation. rsc.orgfu-berlin.de For N-phenylpyrrole in polar solvents, evidence supports a fast ICT reaction leading to dual fluorescence from the LE and ICT states. nih.govacs.org

The emission profile can be modeled by calculating the energy difference between the excited states and the ground state. The solvatochromic shift—the change in emission wavelength with solvent polarity—can be simulated using polarizable continuum models (PCM). For instance, studies on N-phenylpyrrole show that the ICT process begins to appear in solvents more polar than diethyl ether. nih.govacs.org In acetonitrile, a highly polar solvent, the stabilization of the ICT state is significant. nih.gov

Key parameters obtained from modeling and experimental work on the analogous N-phenylpyrrole in alkyl cyanide solvents are summarized below. These values illustrate the thermodynamic and kinetic landscape of the ICT process.

ParameterValue in Acetonitrile (MeCN)Value in Ethyl Cyanide (EtCN)UnitDescription
-ΔH ~9 - 10 nih.govacs.org7 nih.govacs.orgkJ/molEnthalpy change for the LE → ICT reaction, indicating it is exothermic.
Ea (forward) 6 nih.govacs.org9 nih.govacs.orgkJ/molActivation energy barrier for the forward LE → ICT reaction.
Ed (backward) 16 nih.govacs.org16 nih.govacs.orgkJ/molActivation energy barrier for the backward ICT → LE reaction.

This table presents data for the related compound N-phenylpyrrole as a model for this compound.

Computational studies on similar systems, like 1-acyl-8-pyrrolylnaphthalenes, also show that the lowest energy singlet excited state arises from a HOMO→LUMO transition, leading to ICT from the pyrrole nitrogen to the carbonyl oxygen. nih.gov The stabilization of this singlet state and its emission characteristics are highly dependent on the solvent, with polar solvents like acetonitrile enhancing fluorescence. nih.gov These findings strongly suggest that the photophysical properties of this compound would be similarly governed by solvent-dependent ICT states, making it a prime candidate for advanced computational modeling to predict its emission profiles and quantum yields in various environments.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the formation of this compound and its subsequent reactions requires detailed knowledge of the underlying reaction mechanisms and the structures of associated transition states. While specific modeling studies for the synthesis of this compound are not prominent, computational chemistry offers powerful tools to elucidate the pathways for analogous systems.

One relevant reaction class involves the gas-phase cyclization of related radical species. For example, the flash vacuum pyrolysis of precursors to generate 2-(Pyrrol-1-yl)benzyl radicals has been studied. rsc.org These radicals can undergo intramolecular cyclization to form fused heterocyclic systems. rsc.org Computational modeling, typically using DFT methods, can map the potential energy surface for such reactions. This involves:

Locating Stationary Points: Optimizing the geometries of the reactant (the radical), the transition state for cyclization, and the final product.

Transition State (TS) Search: Employing algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to find the first-order saddle point that represents the TS.

Frequency Analysis: Calculating vibrational frequencies to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For solution-phase synthesis, such as the construction of the pyrrole ring itself, mechanistic proposals often involve multiple steps. A possible mechanism for forming substituted pyrroles involves the initial reaction of a ketone with an amine to form an enamine intermediate, which then reacts with an α-haloketone. scirp.org A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), facilitates the reaction, which proceeds through internal cyclization and dehydration. scirp.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations are particularly valuable for understanding the structural fluctuations and the explicit role of solvent molecules in mediating its photophysical properties.

Seminal work on the closely related 1-phenylpyrrole (PhPy) in acetonitrile (ACN) showcases the power of this approach. rsc.orgfu-berlin.de Non-equilibrium MD simulations were used to model the real-time dynamics following electronic excitation. rsc.orgfu-berlin.de In these simulations, the system is first equilibrated in the ground state. Then, the electronic state is instantaneously switched to an excited state (like a charge-transfer state), and the subsequent evolution of both the solute and solvent molecules is tracked by solving Newton's equations of motion.

Key findings from these simulations on 1-phenylpyrrole, which are directly relevant to this compound, include:

Intramolecular Motion: Following excitation to a charge transfer state, the intramolecular torsional motion between the phenyl and pyrrole rings is heavily influenced by the solvent. The viscous acetonitrile solvent damps this motion, leading to a near-exponential approach to a perpendicular (TICT) conformation on a timescale of approximately 5-10 picoseconds. rsc.orgfu-berlin.de

Solvent Response: The solvent reorganization occurs on multiple timescales. There is an ultrafast reorientation of the acetonitrile molecules on a timescale of about 100 femtoseconds, as the solvent dipoles align with the newly formed, large dipole moment of the excited solute. rsc.orgfu-berlin.de This initial rapid response is followed by weaker, coherent librations. rsc.orgfu-berlin.de

Dual Fluorescence Mechanism: The simulations provide strong support for the TICT mechanism. The significant solvatochromic red-shift of the charge transfer state's emission is a direct consequence of the solvent stabilization, which results in the observed dual fluorescence in polar solvents. rsc.orgfu-berlin.de

To perform such simulations for this compound, a force field is required. This involves developing parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). The partial atomic charges are particularly crucial and are typically derived from high-level ab initio calculations of the ground and excited states. The interaction between the solute and solvent is then modeled using intermolecular pair potentials. MD simulations of derivatives have also been used to understand how these molecules interact with biological targets, showing that the aminoguanidinium functionality can form stable hydrogen bonds and salt bridges with key residues. nih.gov

Simulation AspectKey Finding for 1-Phenylpyrrole in AcetonitrileTimescale
Intramolecular Dynamics Torsional motion towards perpendicular TICT conformation5 - 10 ps rsc.orgfu-berlin.de
Intermolecular Dynamics Rapid reorientation of solvent molecules~100 fs rsc.orgfu-berlin.de

This table presents data for the related compound 1-phenylpyrrole as a model for this compound.

Cutting Edge Applications of 2 Pyrrol 1 Yl Phenyl Acetonitrile and Its Derivatives in Advanced Materials Science

Development of Conjugated Polymers and Oligomers

The synthesis of conjugated polymers from (2-Pyrrol-1-yl-phenyl)-acetonitrile is a key area of research, offering pathways to materials with tunable electronic and optical properties. These polymers are constructed through various polymerization techniques, each influencing the final characteristics of the material.

Electrochemical Polymerization Strategies and Mechanism

Electrochemical polymerization is a powerful and precise method for creating thin, uniform polymer films directly onto an electrode surface. rsc.orgaalto.fi For pyrrole-based monomers like this compound, this technique offers excellent control over the film's thickness, morphology, and conductivity. aalto.fipsu.edu The process is typically carried out in an electrochemical cell containing a solution of the monomer and a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in a solvent like acetonitrile (B52724). nih.govnsf.gov

The generally accepted mechanism for the electropolymerization of pyrrole (B145914) and its derivatives, often referred to as the Diaz mechanism, proceeds through several key steps: psu.edunih.govrsc.org

Oxidation of the Monomer: The process begins with the oxidation of the pyrrole monomer at the anode, which removes an electron to form a radical cation. nih.gov

Radical Cation Coupling: Two of these highly reactive radical cations then couple, typically at the α-positions (the carbon atoms adjacent to the nitrogen), to form a dimer dication. nih.gov

Deprotonation: The dimer dication subsequently loses two protons to form a neutral, aromatic dimer. nih.gov

Chain Propagation: This dimer can be further oxidized, allowing it to react with other radical cations, leading to the growth of the polymer chain. psu.edu

The resulting polymer film is in its oxidized, conducting state, with counter-ions from the electrolyte incorporated to balance the positive charge on the polymer backbone. psu.edu The polymerization potential is a critical parameter, as it influences the rate of polymerization and the properties of the resulting polymer. nih.gov For instance, the electropolymerization of an N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole was achieved by cycling the potential between -0.5 V and +0.9 V (vs. Ag/AgCl), with the monomer oxidation onset observed at 770 mV. nih.gov

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization offers a scalable method for producing larger quantities of polypyrrole-based materials. This technique involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent. Common oxidants include ferric chloride (FeCl3), hydrogen peroxide (H2O2) in the presence of a catalyst, and manganese dioxide (MnO2). nanoscience.or.krmdpi.com

For example, random copolymers of aniline (B41778) and pyrrole have been synthesized with high yields (up to 94%) using H2O2 as the oxidant and an Fe catalyst. nanoscience.or.kr The process involves the slow addition of the oxidant to a solution of the monomers, leading to the precipitation of the polymer. nanoscience.or.kr Similarly, mesoporous polypyrrole/MnO2 composites have been synthesized via an in situ oxidative polymerization where MnO2 acts as both the oxidant and a substrate for the uniform coating of polypyrrole. mdpi.com The reaction kinetics and the resulting polymer morphology can be controlled by factors such as the monomer-to-oxidant ratio, reaction temperature, and the solvent used. nih.govnanoscience.or.kr For instance, polypyrrole has been synthesized using FeCl3 as the oxidant in various solvents like water, ethanol, and acetonitrile, with the solvent choice significantly impacting the polymer's properties. aalto.fi

Elucidation of Structure-Property Relationships in Poly[this compound] Analogues

The properties of polymers derived from this compound and its analogues are intrinsically linked to their molecular structure. By systematically modifying the monomer structure, researchers can fine-tune the resulting polymer's electronic, optical, and physical characteristics.

The introduction of different substituent groups on the pyrrole ring or the phenyl ring can significantly impact the polymer's properties. For example, N-substitution on the pyrrole ring can influence the polymer's solubility and processability. mdpi.com The nature of the 2-substituent groups can render the polymer hydrophilic, hydrophobic, or amphiphilic. nih.gov For instance, polymers with methyl and ethyl pendant groups tend to be hydrophilic, while those with phenyl and pentyl groups are more hydrophobic. nih.gov

Furthermore, the electronic nature of the substituents plays a crucial role. Electron-donating or electron-withdrawing groups can alter the electron density of the polymer backbone, thereby affecting its oxidation potential, conductivity, and optical absorption characteristics. researchgate.net The steric hindrance caused by bulky substituents can also influence the planarity of the polymer chain, which in turn affects the extent of π-conjugation and, consequently, the material's electronic properties. nih.gov

The relationship between structure and thermal properties is also significant. For instance, in poly(2-oxazoline) copolymers, the presence of longer aliphatic side chains leads to lower glass transition temperatures (Tg), while aromatic substituents result in higher Tg values. nih.gov Similarly, higher molecular weights generally lead to increased thermal stability. nih.gov

Electroactive and Electrochromic Materials

The unique electronic structure of poly[this compound] and its derivatives makes them highly suitable for applications as electroactive and electrochromic materials. These materials can change their optical properties in response to an electrical stimulus, a property that is central to technologies like smart windows, displays, and sensors. rsc.orgmdpi.com

Reversible Redox Behavior and Optical Switching Characteristics

Polymers derived from this compound exhibit reversible redox behavior, meaning they can be repeatedly oxidized and reduced without significant degradation. nih.govmdpi.com This process is accompanied by a distinct change in color, which is the basis of their electrochromic properties. mdpi.com The application of a potential causes the polymer to switch between its neutral (reduced) and oxidized states.

In the neutral state, the polymer is typically lightly colored or transparent, while in the oxidized (doped) state, it becomes deeply colored. nih.gov This color change is a result of the formation of charge carriers (polarons and bipolarons) along the polymer backbone, which alters the electronic transitions and thus the absorption of light. mdpi.com The switching speed, or response time, is a critical parameter for electrochromic devices and is influenced by factors such as the film thickness, ion diffusion rates within the polymer, and the conductivity of the material. mdpi.com

For instance, a polymer film of an N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole was observed to be yellow in its reduced state (-0.5 V) and blue in its oxidized state (+0.9 V). nih.gov The optical contrast, which is the difference in absorbance between the colored and bleached states, is another key performance metric. mdpi.com

Band Gap Engineering and Electrochromic Performance

The band gap of a conjugated polymer is a crucial determinant of its color and electrochromic performance. The band gap represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By strategically modifying the chemical structure of the monomer, it is possible to engineer the band gap of the resulting polymer.

Introducing electron-donating and electron-accepting groups into the monomer unit is a common strategy for lowering the band gap. This "push-pull" architecture facilitates intramolecular charge transfer, leading to a smaller energy gap and a red-shift in the polymer's absorption spectrum. This allows for the tuning of the material's color in both its neutral and oxidized states.

The electrochromic performance of these materials is evaluated based on several key parameters, which are often presented in data tables for comparative analysis.

Table 1: Electrochromic Performance Parameters

ParameterDescriptionTypical Values for Polypyrrole Derivatives
Optical Contrast (ΔT%) The percentage difference in transmittance between the colored and bleached states.10-70%
Switching Time (s) The time required for the material to switch between its colored and bleached states.0.1-10 s
Coloration Efficiency (η) The change in optical density per unit of charge injected or ejected per unit area.50-300 cm²/C
Redox Stability/Durability The ability of the material to withstand repeated switching cycles without significant degradation in performance.>10,000 cycles

Note: The values presented are typical ranges for polypyrrole-based electrochromic materials and can vary significantly depending on the specific molecular structure, film thickness, and device configuration.

By carefully designing the molecular structure of this compound derivatives, researchers can optimize these parameters to create high-performance electrochromic materials for a variety of applications. For example, the incorporation of corannulene, a fragment of C60, into a triphenylamine-based polymer has been shown to result in excellent electrochromic properties and stability. acs.org

Fluorescent and Luminescent Materials

The unique electronic structure of the N-phenylpyrrole core, as present in this compound, provides a versatile platform for the development of advanced fluorescent and luminescent materials. The photophysical properties of these materials are heavily influenced by phenomena such as intramolecular charge transfer and aggregation-induced emission, which can be fine-tuned through strategic chemical modifications.

Intramolecular Charge Transfer (ICT) Phenomena in Substituted N-Phenylpyrroles

N-phenylpyrrole (PP) serves as a classic example of a molecule exhibiting intramolecular charge transfer (ICT), a process where photoexcitation leads to the transfer of an electron from a donor part of the molecule to an acceptor part. In the case of N-phenylpyrrole, the pyrrole ring acts as the electron donor and the phenyl ring as the acceptor. This phenomenon results in the observation of dual fluorescence, with one emission band corresponding to the locally excited (LE) state and another, red-shifted band corresponding to the ICT state. nih.govacs.org

The efficiency and dynamics of this charge transfer are highly sensitive to the surrounding environment, particularly the polarity of the solvent. In nonpolar solvents, emission is typically dominated by the LE state. As solvent polarity increases, the ICT state is stabilized, leading to a more pronounced ICT emission. nih.govacs.org For instance, ICT in N-phenylpyrrole becomes apparent in solvents more polar than diethyl ether. acs.org

Detailed kinetic studies on N-phenylpyrrole in various alkyl cyanide solvents have provided quantitative insights into the energetics of the ICT process. The forward ICT reaction barrier (Ea) decreases with increasing solvent polarity, while the backward reaction barrier (Ed) remains largely unchanged. nih.govacs.org This is indicative of a late transition state for the LE to ICT reaction. nih.govacs.org The enthalpy change (ΔH) of the ICT reaction also varies with the solvent, highlighting the role of solvent stabilization. nih.govacs.org

SolventForward Activation Energy (Ea)Backward Activation Energy (Ed)Enthalpy Change (-ΔH)
Acetonitrile (MeCN)6 kJ/mol16 kJ/mol9-10 kJ/mol
Ethyl Cyanide (EtCN)9 kJ/mol16 kJ/mol7 kJ/mol
n-Butyl Cyanide (BuCN)Not specifiedNot specified4 kJ/mol

The structural arrangement of the donor and acceptor moieties is crucial for efficient ICT. Studies comparing N-phenylpyrrole to its planarized analogue, fluorazene, suggest that the pyrrole and phenyl rings in the ICT state of N-phenylpyrrole are coplanar, allowing for substantial electronic coupling. nih.govacs.org This indicates that large amplitude twisting motions are not a prerequisite for efficient ICT in these systems. wikigenes.org The temperature dependence of the ICT radiative rate constant in some solvents further underscores the complexity of the photophysical processes involved. nih.govacs.org

Aggregation-Induced Emission (AIE) Characteristics of Related Pyrrole-Based Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, termed AIEgens, are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or in the solid state. wikipedia.orgacs.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. acs.org This blockage of non-radiative decay pathways enhances the radiative emission. acs.org

Pyrrole-based systems have emerged as a promising class of AIEgens. For example, studies on aryl-substituted pyrrole derivatives have shown that the degree of steric hindrance and the resulting molecular conformation play a key role in their AIE characteristics. Pentaphenylpyrrole, for instance, exhibits a distinct aggregation-induced emission enhancement (AIEE) effect. acs.org The twisted configuration of this molecule prevents close packing and deleterious π-π stacking interactions in the aggregated state, which, combined with the restriction of intramolecular rotation, leads to enhanced fluorescence. acs.org

Another notable example is a novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole (B15495793) skeleton with dimesitylborane (B14672257) as an acceptor group. This compound demonstrates significant AIE behavior, which is attributed to the restriction of intramolecular rotation and the enhanced effect of intramolecular charge transfer in the solid state. rsc.orgresearchgate.net The high thermal and electrochemical stability of this material, coupled with its AIE properties, makes it a promising candidate for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Device ConfigurationMaximum LuminanceMaximum Current EfficiencyMaximum Power EfficiencyExternal Quantum Efficiency
Non-doped OLED4158 cd m⁻²5.95 cd A⁻¹5.30 lm W⁻¹2.04%
Doped OLED (5 wt%)13500 cd m⁻²8.64 cd A⁻¹8.44 lm W⁻¹2.83%

The development of AIE-active pyrrole derivatives highlights a powerful strategy for creating highly emissive solid-state materials for a variety of optoelectronic applications.

Applications in Sensors and Biosensors

The inherent electronic properties and the ease of functionalization of the pyrrole scaffold make it an excellent building block for the construction of sensors and biosensors. Polymers derived from functionalized pyrroles, including structures related to this compound, have been extensively utilized in the development of sensitive and selective detection platforms.

Design and Fabrication of Electrochemical Biosensors utilizing Functionalized Pyrrole Polymers

Polypyrrole (PPy) is a conductive polymer that has garnered significant attention for biosensor applications due to its high electrical conductivity, good environmental stability, and biocompatibility. koreascience.krnih.gov The electrochemical polymerization of pyrrole monomers is a common and effective method for fabricating biosensor electrodes, as it allows for the direct immobilization of biomolecules and facilitates charge transfer between the biological recognition element and the electrode surface. koreascience.krresearchgate.net

For many biosensing applications, the polypyrrole backbone needs to be modified with functional groups to enable the covalent attachment of biomolecules such as enzymes or antibodies. koreascience.kr This can be achieved by electropolymerizing pyrrole monomers that have been pre-functionalized with groups like carboxylic acids, alcohols, or amines. koreascience.krnih.gov For example, polypyrrole functionalized with carboxylic acid groups has been used to covalently immobilize peptides for the detection of copper ions (Cu²⁺). nih.gov In another approach, a functionalized polymer electrode with alcohol groups has been proposed for enzyme immobilization. koreascience.kr

The morphology of the polypyrrole film can also be controlled to enhance biosensor performance. The use of nanotube arrays or nanofibers of polypyrrole increases the surface area, leading to higher loading of biomolecules and improved sensitivity. researchgate.netnih.gov

Biosensor DesignAnalyteDetection RangeKey Feature
Tripeptide-modified PPy nanotube arraysCu²⁺0.1-30 μMHigh sensitivity and selectivity
Glucose oxidase immobilized on PPy filmGlucose0.5 - 13 mMFast response time (3s)
Antibody-functionalized PPy-PEDOT-Au compositeCancer biomarkerNot specifiedExcellent electron transfer

These examples demonstrate the versatility of functionalized polypyrrole polymers in creating robust and sensitive electrochemical biosensors for a wide range of target analytes. nih.govnih.govresearchgate.net

Investigation of Ion Sensing and Chemo-sensing Capabilities

Pyrrole derivatives are integral components in the design of optical chemosensors for the detection of various ions. nih.gov These sensors typically consist of a receptor unit that selectively binds to the target ion and a signaling unit (a chromophore or fluorophore) that produces a measurable optical response, such as a change in color or fluorescence intensity. The N-heterocyclic structure of pyrrole, with its π-conjugated system, makes it an excellent foundation for the signaling unit. nih.gov

Pyrrole-containing systems have been successfully employed in the development of chemosensors for highly toxic ions like cyanide (CN⁻) and mercury (Hg²⁺). nih.gov For instance, BODIPY dyes, which are based on a dipyrromethene core, have been functionalized to act as fluorescent probes for cyanide. nih.gov The sensing mechanism often involves a specific chemical reaction between the analyte and the chemosensor, leading to a change in the electronic properties and, consequently, the photophysical properties of the dye. nih.gov

In addition to anion sensing, pyrrole-related structures like pyrazole (B372694) derivatives have been used to create chemosensors for metal cations such as Al³⁺ and Hg²⁺. nih.gov These sensors can operate through different mechanisms, including chelation-enhanced fluorescence (CHEF) or the modulation of excited-state dynamics. The design of these chemosensors often involves incorporating specific binding sites for the target ion into the molecular structure. nih.gov The development of such chemosensors is crucial for environmental monitoring and medical diagnostics. mdpi.com

Integration into Supramolecular and Coordination Chemistry Systems

The N-phenylpyrrole motif can be incorporated as a building block into more complex supramolecular assemblies and coordination polymers. The nitrogen atom of the pyrrole ring and potential donor atoms on the phenyl ring or its substituents can act as coordination sites for metal ions. This allows for the construction of multi-dimensional structures with tailored properties and functionalities.

The principles of supramolecular chemistry, which involve non-covalent interactions such as hydrogen bonding and π-π stacking, can be used to guide the self-assembly of N-phenylpyrrole-containing molecules into well-defined architectures. rsc.org For example, in coordination polymers, organic ligands bridge metal centers to form extended networks. The geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the network, which can range from 1D chains to 2D grids and 3D frameworks. rsc.orgscielo.org.mx

By analogy with other N-heterocyclic ligands used in coordination chemistry, such as phenanthroline or bipyridine, a strategically functionalized this compound derivative could act as a ligand for transition metals or lanthanides. rsc.orgresearchgate.net The nitrile group, for instance, could provide an additional coordination site. The resulting coordination compounds could exhibit interesting magnetic, optical, or catalytic properties. The integration of N-phenylpyrrole units into such systems opens up possibilities for creating novel materials for applications in areas like gas storage, separation, catalysis, and sensing. The ability to form stable coordination complexes is a key step towards their application in these advanced materials. scielo.org.mx

Role in Molecular Switches and Stimuli-Responsive Materials

The intrinsic electronic and structural characteristics of the this compound framework suggest its potential as a core component in the design of sophisticated molecular switches and stimuli-responsive materials. While direct research on this specific compound is emerging, the broader class of pyrrole-containing molecules and nitrile-rich derivatives has demonstrated significant promise in this domain. These materials can undergo reversible changes in their physical and chemical properties in response to external stimuli such as light, temperature, pH, and solvent polarity.

The functionality of these molecular switches often arises from the ability to transition between two or more stable or metastable states, each with a distinct set of properties, such as color (photochromism), fluorescence, or electrical conductivity. The pyrrole ring, being an electron-rich aromatic system, can participate in charge-transfer interactions, which are fundamental to many switching mechanisms. The phenylacetonitrile (B145931) moiety, with its cyano group, can act as an acceptor or a modulator of electronic properties, further contributing to the potential for stimuli-responsive behavior.

Recent studies on related pyrrol-2-one derivatives have showcased their capability as high-contrast optical molecular switches. researchgate.net For instance, a novel three-position molecular switch based on a cyano-substituted pyrrol-2-one derivative has been developed. rsc.org This system exhibits sensitivity to the solvent, acid-base conditions, and temperature, indicating the versatile switching potential of the pyrrole scaffold when functionalized with a nitrile-containing group. rsc.org The reversible interaction of such compounds, for example with morpholine (B109124) in an acetonitrile solution, leads to dramatic color changes, highlighting their utility in sensing applications. researchgate.net

The proposed mechanism for the switching behavior in these related systems often involves a reversible chemical transformation. This can be an isomerization, a ring-opening/closing reaction, or the formation/cleavage of a covalent bond upon application of an external stimulus. For a hypothetical derivative of this compound, one could envision a photo-induced isomerization or a change in protonation state that alters the conjugation of the π-electron system, leading to a measurable change in its absorption or emission spectrum.

The following table summarizes the stimuli-responsive characteristics of a representative, closely related pyrrol-2-one based molecular switch, offering a conceptual blueprint for the potential behavior of this compound derivatives.

StimulusObserved ChangeReversibilityPotential Application
Solvent PolarityShift in absorption maximum (Solvatochromism)ReversiblePolarity sensors
pH (Acid/Base)Pronounced color change (Halochromism)ReversiblepH indicators, logic gates
TemperatureAlteration of spectral properties (Thermochromism)ReversibleTemperature sensors, smart inks
Light (UV/Vis)Isomerization leading to color change (Photochromism)ReversibleOptical data storage, smart windows

This table is a conceptual representation based on the behavior of related pyrrole-based molecular switches and is intended to illustrate the potential functionalities of this compound derivatives in stimuli-responsive materials.

The synthesis of polymers incorporating the this compound moiety could lead to advanced stimuli-responsive materials. By embedding this functional unit into a polymer backbone or as a pendant group, its switching properties can be translated to the macroscopic level, enabling the development of smart gels, films, and coatings that respond to environmental cues.

Advanced Analytical Methodologies for Detection and Quantification of 2 Pyrrol 1 Yl Phenyl Acetonitrile

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of (2-Pyrrol-1-yl-phenyl)-acetonitrile from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. A reversed-phase (RP-HPLC) method is typically the preferred mode of separation for pyrrole (B145914) derivatives. researchgate.netresearchgate.net

Method development for this compound would involve the systematic optimization of several chromatographic parameters. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. acs.orgnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. researchgate.netnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound and any related impurities with varying polarities. acs.orgresearchgate.net Detection is typically achieved using a UV-Vis or a Diode Array Detector (DAD), set at a wavelength where the analyte exhibits maximum absorbance, which for pyrrole-containing compounds is often in the range of 220-280 nm. researchgate.netresearchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to the International Council for Harmonisation (ICH) guidelines. acs.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. A coefficient of determination (R²) greater than 0.99 is generally considered acceptable. nih.gov

Accuracy: The closeness of the test results to the true value, often expressed as a percentage recovery. Acceptable recovery is typically within 98-102%. nih.gov

Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). RSD values of less than 2% are usually required. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Table 1: Representative HPLC Method Validation Parameters for a Pyrrole Derivative

Validation Parameter Typical Acceptance Criteria Example Value
Linearity (R²) > 0.99 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.8%
Precision (RSD%) < 2.0% 1.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 0.1 µg/mL

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, particularly if the compound or its derivatives are sufficiently volatile and thermally stable. For pyrrole-related compounds, GC analysis often involves the use of a nonpolar or moderately polar capillary column. acs.org

Direct analysis of this compound by GC is feasible if it has adequate volatility. The operating conditions would need to be optimized, including the injector temperature, oven temperature program, and detector temperature. A flame ionization detector (FID) is a common choice for organic compounds, offering good sensitivity. acs.org For enhanced sensitivity and selectivity, especially in complex matrices, an electron capture detector (ECD) can be employed, as it is highly sensitive to compounds containing electronegative groups like the nitrile group. acs.org

In cases where the parent compound exhibits poor volatility or thermal instability, derivatization can be employed. This chemical modification converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. However, for this compound, direct analysis is often possible, and the primary focus would be on optimizing the GC conditions for resolution and speed. acs.org

Table 2: Typical GC Conditions for Analysis of Pyrrole Derivatives

GC Parameter Typical Setting
Column Nonpolar or moderately polar capillary column (e.g., 5% Phenyl Polysiloxane)
Injector Temperature 250 °C
Oven Program Initial temp. 150 °C, ramp to 280 °C
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD)

| Carrier Gas | Helium or Nitrogen |

Electrochemical Characterization Techniques

Electrochemical techniques are invaluable for probing the redox properties of this compound and for characterizing the properties of polymers derived from it.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the oxidation and reduction processes of a substance. For this compound, CV can provide critical information about its electrochemical stability, the reversibility of its redox reactions, and its potential for electropolymerization. The pyrrole moiety is known to be electrochemically active and can be oxidized to form conductive polymers. researchgate.netresearchgate.net

A typical CV experiment involves scanning the potential of a working electrode (e.g., platinum, glassy carbon, or gold) in a solution containing the analyte and a supporting electrolyte (e.g., lithium perchlorate (B79767) in acetonitrile). researchgate.netresearchgate.net The resulting voltammogram, a plot of current versus applied potential, reveals the oxidation and reduction potentials of the analyte. An irreversible oxidation peak is characteristic of the electropolymerization of pyrrole monomers. researchgate.net The position and shape of these peaks are influenced by the solvent, the supporting electrolyte, and the scan rate. researchgate.netibm.com For pyrrole and its derivatives, oxidation potentials are often observed in the range of +0.8 V to +1.2 V versus a standard reference electrode. researchgate.net

Impedance Spectroscopy for Conductivity Measurements in Polymer Films

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrical properties of materials, including the conductivity of polymer films. If this compound is used as a monomer to form a polymer film on an electrode surface, EIS can be employed to characterize the film's ionic and electronic conductivity, its capacitance, and the charge transfer resistance at the electrode-polymer interface. nih.govyoutube.com

In an EIS experiment, a small amplitude AC potential is applied to the system over a wide range of frequencies. The resulting current response is measured to determine the impedance of the system. The data is often presented as a Nyquist plot (imaginary impedance versus real impedance). For conductive polymer films, the Nyquist plot can reveal information about the bulk resistance of the polymer (related to its conductivity), the charge transfer resistance, and the capacitive behavior of the film. youtube.comyoutube.com The conductivity (σ) of the polymer film can be calculated from the bulk resistance (R), the thickness of the film (l), and the area of the electrode (A) using the formula: σ = l / (R * A). youtube.com

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a straightforward and rapid approach for the quantification of this compound in solution.

The presence of the pyrrole and phenyl chromophores in the structure of this compound results in strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The UV-Vis absorption spectrum of a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol) would typically show one or more absorption maxima (λmax). For pyrrole derivatives, these absorption bands, corresponding to π → π* electronic transitions, are often observed around 250-290 nm. researchgate.netresearchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of this compound in an unknown sample by measuring its absorbance. In situ UV-Vis spectroscopy can also be coupled with electrochemical experiments to monitor the changes in the electronic structure of the compound during redox processes. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ethanol
Lithium perchlorate
Methanol
Phenyl Polysiloxane
Phosphate
Acetate
Polypyrrole
Pyrrole

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For this compound, the presence of the phenyl and pyrrole rings, which are aromatic systems, indicates that the molecule will exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions arise from π-π* electronic transitions within the aromatic rings. The acetonitrile group itself does not significantly absorb in the typical UV-Vis range.

Hypothetical Research Findings for UV-Vis Spectrophotometry:

To illustrate the application of this method, a hypothetical set of data for the determination of this compound in a common solvent like acetonitrile is presented below.

Concentration (mol/L)Absorbance at λmax (AU)
1.0 x 10-50.150
2.5 x 10-50.375
5.0 x 10-50.750
7.5 x 10-51.125
1.0 x 10-41.500

From this data, a molar absorptivity (ε) could be calculated, which is a measure of how strongly the compound absorbs light at a specific wavelength. A higher molar absorptivity indicates a greater sensitivity of the assay.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive analytical technique used for the detection of fluorescent molecules, known as fluorophores. The process involves exciting a molecule with light of a specific wavelength (excitation wavelength), which causes it to move to a higher electronic energy state. As the molecule returns to its ground state, it emits light at a longer wavelength (emission wavelength). The intensity of the emitted light is typically proportional to the concentration of the fluorophore, allowing for quantitative analysis, especially at trace levels.

The this compound molecule contains structural features that suggest it may exhibit fluorescence. The combination of the pyrrole and phenyl rings can create a conjugated π-system that, upon excitation, could lead to fluorescence emission. Studies on related compounds, such as 1-phenylpyrrole (B1663985), have shown that they exhibit fluorescence, with the emission properties being influenced by the solvent environment. researchgate.netnih.gov Specifically, in polar solvents like acetonitrile, phenomena such as twisted intramolecular charge transfer (TICT) can occur, leading to dual fluorescence. researchgate.netrsc.org

For trace analysis of this compound, fluorescence spectroscopy would offer significant advantages over UV-Vis spectrophotometry in terms of sensitivity and selectivity. The method would involve determining the optimal excitation and emission wavelengths for the compound. A calibration curve would then be constructed by measuring the fluorescence intensity of a series of standard solutions.

Hypothetical Research Findings for Fluorescence Spectroscopy:

The following table presents hypothetical data that could be obtained from a fluorescence spectroscopic analysis of this compound.

Concentration (nmol/L)Fluorescence Intensity (Arbitrary Units)
1.050
2.5125
5.0250
7.5375
10.0500

This data would allow for the determination of a limit of detection (LOD) and a limit of quantification (LOQ), which are critical parameters for trace analysis. The high sensitivity of fluorescence spectroscopy would make it an ideal method for detecting minute quantities of this compound in various matrices.

Q & A

Q. What are the recommended synthetic routes for preparing (2-Pyrrol-1-yl-phenyl)-acetonitrile?

A common approach involves Friedel-Crafts acylation, where a pyrrole-substituted benzene reacts with acetonitrile derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction parameters like temperature (typically 0–25°C) and stoichiometric ratios of the catalyst must be optimized to avoid hydrolysis of the nitrile group .

Q. What safety protocols are critical when handling acetonitrile-containing compounds?

Acetonitrile is flammable (flash point: 12.8°C) and toxic via inhalation or skin contact. Use butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and respiratory protection (e.g., NIOSH-approved masks) in poorly ventilated areas. Store in sealed containers away from oxidizers and acids .

Q. Which analytical techniques are suitable for characterizing this compound?

Reverse-phase HPLC with acetonitrile/water mobile phases is effective for purity assessment. For structural elucidation, use NMR (¹H/¹³C), FT-IR (C≡N stretch ~2250 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data for this compound be refined?

Employ the SHELXL program for small-molecule refinement. Key steps include twin analysis (if twinning is suspected) and iterative adjustment of thermal displacement parameters. Validate results using R-factor convergence and difference density maps .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in Friedel-Crafts synthesis?

Use a Central Composite Design (CCD) to systematically vary factors like catalyst concentration (0.1–1.0 eq.), reaction time (2–24 hrs), and solvent polarity. Analyze responses (yield, purity) via Derringer’s desirability function to identify Pareto-optimal conditions .

Q. What strategies resolve discrepancies in crystallographic data (e.g., disorder or twinning)?

Apply the SQUEEZE algorithm in PLATON to model solvent-accessible voids. For twinned crystals, use HKLF 5 format in SHELXL to refine twin laws. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How to design experiments for assessing biological activity of pyrrole-acetonitrile derivatives?

Conduct in vitro assays:

  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based screening against kinases or proteases.
  • Structure-Activity Relationship (SAR) : Vary substituents on the pyrrole ring and correlate with bioactivity trends .

Q. How to mitigate solvent interference in HPLC analysis of acetonitrile-containing samples?

Optimize mobile phase composition using a two-level factorial design. Variables include acetonitrile content (40–60%), buffer pH (2.5–4.5), and flow rate (0.8–1.2 mL/min). Use resolution (Rs) and peak asymmetry as critical quality attributes (CQAs) .

Q. What experimental controls are essential to validate thermal stability during storage?

Perform accelerated stability studies under ICH guidelines:

  • Store samples at 40°C/75% RH for 6 months.
  • Monitor degradation via HPLC-UV (210 nm for nitrile absorption) and GC-MS for volatile by-products.
  • Include negative controls (inert atmosphere storage) to isolate oxidative degradation pathways .

Data Contradiction Analysis

Q. How to address conflicting toxicity data for acetonitrile in literature?

Discrepancies in LD₅₀ values (e.g., oral toxicity in rats: 2.7–3.8 g/kg) may arise from solvent purity or animal strain differences. Re-evaluate studies using OECD Guideline 423 (acute oral toxicity) with standardized acetonitrile batches (≥99.9% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.